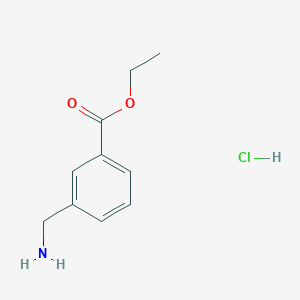

Ethyl 3-(aminomethyl)benzoate hydrochloride

Description

The exact mass of the compound Ethyl 3-(aminomethyl)benzoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(aminomethyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(aminomethyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-4-8(6-9)7-11;/h3-6H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJPKKXXARXXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91843-34-4 | |

| Record name | ethyl 3-(aminomethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight and Characterization of Ethyl 3-(aminomethyl)benzoate Hydrochloride

This guide provides a comprehensive technical overview of Ethyl 3-(aminomethyl)benzoate hydrochloride, centered on the foundational property of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to explore the theoretical calculation, experimental verification, and critical importance of this parameter in a scientific setting.

Introduction to Ethyl 3-(aminomethyl)benzoate Hydrochloride

Ethyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, an ethyl ester, and a benzene ring, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling. Accurate knowledge of its molecular weight is paramount for stoichiometric calculations, preparation of standard solutions, and analytical characterization.

Core Physicochemical Properties

A compound's identity and behavior are defined by its physicochemical properties. For Ethyl 3-(aminomethyl)benzoate hydrochloride, these key identifiers are summarized below. The molecular weight, in particular, is a cornerstone for all quantitative work.

| Property | Value | Source |

| Chemical Name | Ethyl 3-(aminomethyl)benzoate hydrochloride | [1] |

| CAS Number | 91843-34-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight (MW) | 215.68 g/mol | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Free Base Form (CAS) | 115868-92-3 | [3] |

| Free Base MW | 179.22 g/mol | [3] |

The Foundational Role of Molecular Weight in Research

While seemingly a basic parameter, molecular weight (or more accurately, molar mass in a laboratory context) is a critical piece of data that underpins the reliability and reproducibility of scientific work.[4]

-

Stoichiometry: In chemical synthesis, reactants are combined in specific molar ratios. Using an incorrect molecular weight leads to improper stoichiometry, resulting in lower yields, incomplete reactions, and the formation of impurities.

-

Solution Preparation: The preparation of solutions with precise concentrations (e.g., molarity) is fundamental to nearly all analytical and biological assays. The molarity calculation directly depends on the molecular weight of the solute.[5]

-

Analytical Science: Techniques like mass spectrometry measure a mass-to-charge ratio. An accurate theoretical molecular weight is essential for interpreting the resulting spectra and confirming the identity of the analyte.[6]

-

Regulatory Compliance: In pharmaceutical development, the precise characterization of a compound, including its molecular weight, is a non-negotiable requirement for regulatory submissions to bodies like the FDA.

Theoretical Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.[7] The calculation is a straightforward but critical exercise in ensuring the correct chemical entity is being considered.

The molecular formula for Ethyl 3-(aminomethyl)benzoate hydrochloride is C₁₀H₁₄ClNO₂.

Calculation Breakdown:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 120.110 + 14.112 + 35.453 + 14.007 + 31.998 = 215.68 u

For laboratory purposes, this is expressed as a molar mass of 215.68 g/mol .[5]

Caption: Atomic composition and contribution to the total molecular weight.

Experimental Verification by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the cornerstone of analytical chemistry. High-Resolution Mass Spectrometry (HRMS), typically coupled with Liquid Chromatography (LC-MS), is the gold standard for confirming the molecular weight of small molecules.[8]

The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft ionization" method, meaning it imparts minimal energy to the analyte, which keeps the molecule intact and prevents fragmentation.[9] This is ideal for observing the molecular ion and confirming the molecular weight.[10]

Self-Validating LC-MS Protocol for MW Verification

This protocol is designed to be self-validating by including system suitability checks and data interpretation steps that confirm the instrument is performing correctly and the data is reliable.

1. System Preparation & Suitability:

- Objective: Ensure the LC-MS system is calibrated and performing optimally.

- Step 1: Prepare a standard solution of a known compound with a molecular weight near the analyte (e.g., Benzocaine hydrochloride, MW 201.65 g/mol ).[11]

- Step 2: Infuse the standard solution directly into the mass spectrometer.

- Step 3: Verify that the observed mass-to-charge ratio (m/z) is within the instrument's specified mass accuracy tolerance (e.g., < 5 ppm). This confirms the mass analyzer's calibration.

2. Sample Preparation:

- Objective: Prepare the Ethyl 3-(aminomethyl)benzoate hydrochloride sample for analysis.

- Step 1: Accurately weigh ~1 mg of the compound.

- Step 2: Dissolve in a suitable solvent (e.g., Methanol/Water 50:50) to create a stock solution of 1 mg/mL.

- Step 3: Perform a serial dilution to a final concentration of ~1 µg/mL. High concentrations can cause ion suppression and detector saturation.

3. LC-MS Analysis:

- Objective: Separate the analyte from potential impurities and acquire its mass spectrum.

- Step 1: Inject the diluted sample into the LC-MS system.

- Step 2: Use a C18 reversed-phase column for chromatographic separation.

- Step 3: Operate the ESI source in positive ion mode. The primary amine on the analyte is readily protonated, forming a positive ion.

- Step 4: Acquire data over a relevant m/z range (e.g., 100-500 m/z).

4. Data Interpretation & Verification:

Objective: Analyze the mass spectrum to confirm the molecular weight.

Step 1: Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

Step 2: Identify the primary ion. For this molecule, the expected ion is the protonated free base, [M+H]⁺. The free base has a MW of 179.22 g/mol , so the expected m/z will be ~180.23. The hydrochloride salt dissociates in solution.

Step 3: Check for the characteristic isotopic pattern of chlorine. Although the HCl is lost, if any adducts with chlorine were to form, the presence of two peaks separated by ~2 m/z units with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl) would be a key identifier.

Step 4: Calculate the mass error between the observed m/z and the theoretical exact mass of the [M+H]⁺ ion. A mass error below 5 ppm provides high confidence in the elemental composition.

Caption: Experimental workflow for molecular weight verification via LC-MS.

Conclusion

The molecular weight of Ethyl 3-(aminomethyl)benzoate hydrochloride, 215.68 g/mol , is a fundamental constant derived from its molecular formula, C₁₀H₁₄ClNO₂. This theoretical value serves as the basis for all quantitative laboratory work. However, following the principles of scientific integrity, this value must be experimentally verified. The use of robust, self-validating analytical methods like high-resolution LC-MS provides the necessary confidence in a compound's identity and purity, ensuring the reliability and accuracy of research and development outcomes.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Proteomics, 1(1), 1-2. [Link]

-

Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022, August 28). [Link]

-

ATA Scientific. Methods of Measuring Molecular Shape, Weight and Size. (2019, August 12). [Link]

-

The Organic Chemistry Tutor. How To Calculate The Molar Mass of a Compound - Quick & Easy!. (2017, August 8). YouTube. [Link]

-

Pratt, K. F. (2002). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

-

Rols, S., Viel, S., & Le Guennec, A. (2017). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Magnetic Resonance in Chemistry, 55(10), 899-905. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Nitschke, J. R., & Belcher, L. J. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 23-38. [Link]

-

RQM+. Molecular Weight Analysis: How to Measure MW?. (2013, November 22). [Link]

-

Fiveable. Methods for determining molecular weight. [Link]

-

Chemsrc. Benzocaine hydrochloride | CAS#:23239-88-5. [Link]

-

Khan Academy. Worked example: Calculating Molecular weight. [Link]

Sources

- 1. 91843-34-4|Ethyl 3-(aminomethyl)benzoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 115868-92-3|Ethyl 3-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Khan Academy [en.khanacademy.org]

- 8. fiveable.me [fiveable.me]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzocaine hydrochloride | CAS#:23239-88-5 | Chemsrc [chemsrc.com]

Technical Guide: Scalable Synthesis of Ethyl 3-(aminomethyl)benzoate Hydrochloride

This technical guide details the synthesis of Ethyl 3-(aminomethyl)benzoate hydrochloride , a critical intermediate often used as a linker in drug discovery and as a building block for protease inhibitors.

The guide prioritizes the direct esterification of 3-(aminomethyl)benzoic acid using thionyl chloride and ethanol. This route is selected for its operational simplicity, high atom economy, and the direct isolation of the target hydrochloride salt without requiring a separate acidification step.

Executive Summary

-

Target Compound: Ethyl 3-(aminomethyl)benzoate hydrochloride

-

CAS Number: 91843-34-4 (HCl salt) / 17293-55-9 (Free base)

-

Molecular Formula: C₁₀H₁₄ClNO₂

-

Molecular Weight: 215.68 g/mol

-

Primary Application: Bifunctional linker for peptidomimetics; synthetic intermediate for serine protease inhibitors.

-

Selected Pathway: Fisher Esterification mediated by Thionyl Chloride (SOCl₂).

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the activation of the carboxylic acid functionality of 3-(aminomethyl)benzoic acid . Unlike 3-aminobenzoic acid derivatives (anilines), the 3-aminomethyl group is a benzylamine, which is more basic and nucleophilic.

To prevent self-polymerization (amide formation between the amine and the activated carboxylate), the reaction is conducted in a vast excess of ethanol under acidic conditions. This ensures the amine remains protonated (ammonium form), deactivating it as a nucleophile while the carboxyl group undergoes esterification.

Pathway Logic

-

Protonation: The amino group is protonated to form the ammonium salt, preventing intermolecular amide coupling.

-

Activation: Thionyl chloride reacts with ethanol to generate anhydrous HCl and diethyl sulfite/ethyl chlorosulfite, or reacts directly with the carboxylic acid to form the acid chloride in situ.

-

Esterification: The activated carboxyl species reacts with ethanol to form the ethyl ester.

-

Salt Formation: The product crystallizes directly as the stable hydrochloride salt upon cooling or solvent reduction.

Figure 1: Retrosynthetic disconnection showing the direct conversion of the amino acid to the ester hydrochloride.

Detailed Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 3-(Aminomethyl)benzoic acid | 151.16 | 1.0 | 15.1 g (100 mmol) | Substrate |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 21.8 mL (300 mmol) | Activating Agent |

| Absolute Ethanol | 46.07 | Excess | 150 mL | Solvent/Reactant |

| Diethyl Ether | 74.12 | N/A | ~100 mL | Precipitant (Workup) |

Step-by-Step Methodology

Phase 1: Activation (Exothermic)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.

-

Solvent Charge: Charge the flask with 150 mL of absolute ethanol . Cool the solvent to 0°C using an ice/water bath.

-

Reagent Addition: Transfer 21.8 mL of Thionyl Chloride to the addition funnel. Add it dropwise to the cold ethanol over 30 minutes.

-

Critical Control: Maintain temperature <10°C. The reaction of SOCl₂ with ethanol is highly exothermic and releases SO₂/HCl gases. Ensure the fume hood is active.

-

-

Substrate Addition: Once the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 15.1 g of 3-(aminomethyl)benzoic acid in portions as a solid. The solid may not dissolve immediately.

Phase 2: Reaction (Reflux)

-

Heating: Heat the reaction mixture to a gentle reflux (~78°C internal temperature).

-

Monitoring: Reflux for 12–16 hours . The suspension should clarify as the starting material is consumed and the ester forms.

-

Validation: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will have an R_f ~ 0.4–0.6.

-

Note: Since the amine is protonated, the spot may trail unless a drop of ammonia/triethylamine is added to the TLC sample vial to free the base before spotting.

-

Phase 3: Isolation & Purification[2]

-

Concentration: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (Rotavap) to approximately 20% of its original volume (~30 mL).

-

Precipitation: Slowly add 100 mL of cold diethyl ether to the concentrated residue while stirring vigorously. The product, Ethyl 3-(aminomethyl)benzoate hydrochloride, will precipitate as a white to off-white solid.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with two 30 mL portions of cold ether to remove excess acidity and unreacted reagents.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Expected Results

-

Yield: 85–95% (approx. 18.3–20.5 g)

-

Appearance: White crystalline powder.

-

Melting Point: 177–179°C (Literature value for methyl analog is similar; ethyl ester may vary slightly).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting critical isolation steps.

Analytical Characterization

To validate the integrity of the synthesized compound, the following data points must be confirmed:

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.32 (t, 3H) | Methyl group of ethyl ester. |

| δ 4.10 (q, 2H) | Methylene group of ethyl ester (-OCH₂-). | |

| δ 4.33 (q, 2H) | Benzylic methylene (-CH₂-NH₃⁺). | |

| δ 8.5–8.8 (br s, 3H) | Ammonium protons (-NH₃⁺). | |

| δ 7.5–8.1 (m, 4H) | Aromatic protons. | |

| IR Spectroscopy | 1715–1725 cm⁻¹ | Strong C=O stretch (Ester). |

| 2800–3000 cm⁻¹ | Broad N-H stretch (Ammonium salt). |

Safety & Troubleshooting

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a gas scrubber (NaOH trap) to neutralize evolved SO₂ and HCl gases.

-

Induction Period: If the solid does not precipitate upon ether addition, the solution may be too dilute. Concentrate further or scratch the glass surface to induce nucleation.

-

Alternative Reagents: If SOCl₂ is unavailable, concentrated Sulfuric Acid (H₂SO₄, 1.5 equiv) can be used. However, H₂SO₄ is harder to remove and may require neutralization with Na₂CO₃ followed by extraction, which yields the free base rather than the HCl salt. The SOCl₂ method is superior for obtaining the salt directly.

References

-

General Esterification of Amino Acids

-

Synthesis of Aminomethyl Benzoate Derivatives

- Title: Synthesis of methyl 3-cyanobenzoate by a green process (Precursor logic).

- Source: ResearchG

-

URL:[Link]

- Relevance: Discusses the stability and handling of the meta-substituted benzo

-

Compound Data (HCl Salt)

- Title: Methyl 3-(aminomethyl)

- Source: PubChem CID 2794825.

-

URL:[Link]

- Relevance: Provides physical property benchmarks (MP, solubility) for the methyl analog, which are highly predictive for the ethyl ester.

Sources

- 1. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide - Google Patents [patents.google.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-(aminomethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Two Potential Mechanisms

Ethyl 3-(aminomethyl)benzoate hydrochloride is a small organic molecule whose pharmacological identity is not yet defined in publicly accessible scientific literature. Its chemical architecture, featuring a benzoic acid ethyl ester backbone with an aminomethyl substituent at the meta position, places it at an intriguing intersection of two well-established pharmacological classes. This structural ambiguity necessitates a logical, hypothesis-driven approach to uncover its primary mechanism of action.

This guide, intended for drug discovery and development scientists, eschews a declarative stance. Instead, it serves as a strategic whitepaper outlining the scientific rationale and detailed experimental frameworks for investigating two primary, divergent hypotheses regarding the compound's biological activity.

Hypothesis 1: The compound functions as a local anesthetic by modulating voltage-gated sodium channels, a characteristic of many amino ester analogs.[1][2][3]

Hypothesis 2: The compound exhibits antifibrinolytic properties by inhibiting key serine proteases in the coagulation cascade, such as plasmin, a known activity of its core aminomethylbenzoic acid structure.[4]

The following sections will dissect each hypothesis, providing the theoretical underpinnings and actionable, detailed protocols for their validation. The overarching goal is to equip researchers with a comprehensive roadmap to systematically characterize Ethyl 3-(aminomethyl)benzoate hydrochloride, thereby illuminating its potential therapeutic applications.

Hypothesis 1: Local Anesthetic Activity via Ion Channel Modulation

The archetypal structure for many local anesthetics comprises an aromatic ring linked via an ester or amide to a tertiary amine.[1] While Ethyl 3-(aminomethyl)benzoate hydrochloride possesses a primary amine, its overall structure as an amino-ester derivative of benzoic acid warrants a thorough investigation into its potential as a voltage-gated sodium channel blocker.[3]

Causality and Rationale

Local anesthetics function by reversibly blocking the voltage-gated sodium channels in neuronal cell membranes.[3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials and resulting in a loss of sensation.[3] The amphiphilic nature of these molecules allows them to traverse the lipid bilayer and interact with the intracellular aspect of the sodium channel.[3] Given the structural similarities, it is plausible that Ethyl 3-(aminomethyl)benzoate hydrochloride could engage with these channels in a similar manner.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-tiered approach is essential, progressing from in vitro channel activity to more integrated physiological models.

Caption: Experimental workflow for validating antifibrinolytic activity.

Detailed Experimental Protocols

1. In Vitro Chromogenic Plasmin Inhibition Assay

This assay directly measures the enzymatic activity of plasmin and its inhibition by the test compound.

-

Objective: To quantify the direct inhibitory effect of Ethyl 3-(aminomethyl)benzoate hydrochloride on purified human plasmin.

-

Principle: Plasmin cleaves a chromogenic substrate (e.g., S-2251), releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNA release. [5][6]* Methodology:

-

Prepare a reaction buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl).

-

In a 96-well microplate, add the reaction buffer, varying concentrations of Ethyl 3-(aminomethyl)benzoate hydrochloride (e.g., 1 µM to 1 mM), and a fixed concentration of human plasmin.

-

Pre-incubate the plate at 37°C for 10-15 minutes. 4. Initiate the reaction by adding the chromogenic substrate S-2251.

-

Measure the absorbance at 405 nm kinetically for 10-20 minutes using a microplate reader. * Self-Validation: Use a known plasmin inhibitor like aprotinin or tranexamic acid as a positive control and a vehicle control. To assess specificity, run parallel assays with other serine proteases such as thrombin and trypsin.

-

2. Fibrin Clot Lysis Assay (Turbidimetric)

This assay provides a more physiologically relevant context by measuring the lysis of a fibrin clot formed in plasma. [7][8]

-

Objective: To determine if Ethyl 3-(aminomethyl)benzoate hydrochloride can inhibit tissue plasminogen activator (tPA)-induced clot lysis in human plasma.

-

Methodology:

-

In a 96-well plate, add citrated human plasma, varying concentrations of the test compound, and tissue factor to initiate coagulation.

-

Add CaCl2 to start the clotting process.

-

Simultaneously, add tPA to initiate fibrinolysis. [8] 4. Monitor the change in optical density (e.g., at 405 nm) over time at 37°C. The curve will show an initial increase in turbidity as the clot forms, followed by a decrease as it lyses.

-

The primary endpoint is the time to 50% clot lysis.

-

-

Self-Validation: Include a positive control (tranexamic acid) and a negative control (vehicle) to define the assay window.

Data Presentation and Interpretation

| Compound | Plasmin Inhibition Ki (µM) | Time to 50% Clot Lysis (min) |

| Vehicle Control | - | 45 ± 5 |

| Ethyl 3-(aminomethyl)benzoate HCl (100 µM) | [To be determined] | [To be determined] |

| Tranexamic Acid (100 µM) | ~10 | 120 ± 15 |

-

Analysis: A significant increase in the time to 50% clot lysis in the presence of the compound would strongly support an antifibrinolytic mechanism of action. The Ki value from the enzymatic assay will quantify its potency as a plasmin inhibitor.

Structure-Activity Relationship (SAR) Considerations

The results of these investigations should be interpreted within the broader context of SAR for both local anesthetics and antifibrinolytic agents.

-

For Local Anesthetics: The potency is often influenced by the lipophilicity of the aromatic ring and the pKa of the amine group. [1][2]The meta-position of the aminomethyl group in the test compound is a key structural feature to consider, as substitutions at this position can decrease local anesthetic activity in some series.

-

For Antifibrinolytics: The distance between the amino group and the carboxylic acid (or its ester derivative) is crucial for binding to the lysine-binding sites of plasminogen. [9]The ethyl ester in the target molecule may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may possess activity in its own right.

Conclusion and Future Directions

This guide presents a dual-hypothesis framework for the systematic elucidation of the mechanism of action of Ethyl 3-(aminomethyl)benzoate hydrochloride. By executing the detailed protocols for both potential local anesthetic and antifibrinolytic activities, researchers can generate definitive data to characterize this molecule.

Should the compound demonstrate activity in both pathways, further investigation into the relative potency (IC50 vs. Ki) will be crucial to determine the primary mechanism at therapeutically relevant concentrations. The outcome of these studies will not only define the pharmacological profile of Ethyl 3-(aminomethyl)benzoate hydrochloride but also guide its future development towards either pain management or hemostatic applications.

References

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

- Faraoni, D., & Levy, J. H. (2016).

- Gissel, M., et al. (2019). Fibrin Clot Formation and Lysis in Plasma. Journal of Visualized Experiments, (148), e59491.

- Hu, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(70), 40940-40951.

-

JoVE. (2023). Local Anesthetics: Chemistry and Structure-Activity Relationship. Retrieved from [Link]

- Li, Z., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Scientific Reports, 7(1), 4739.

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]

- MDPI. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 23(15), 8343.

-

ResearchGate. (n.d.). Patch-clamp voltage protocols. Retrieved from [Link]

-

RxList. (2021). How Do Antifibrinolytic Agents Work?. Retrieved from [Link]

-

Chromogenix. (n.d.). Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Retrieved from [Link]

-

Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

-

Deranged Physiology. (2024). Structure and function relationships of local anaesthetics. Retrieved from [Link]

-

University College London. (n.d.). Patch-clamp protocol. Retrieved from [Link]

-

World Federation of Hemophilia. (2024). PART 12 Fibrinolysis Lab Investigation. Retrieved from [Link]

-

Loma Linda University. (1977). Structure activity relationship of lidocaine type local anesthetics. Retrieved from [Link]

-

Deranged Physiology. (2024). Fibrinolytic and antifibrinolytic agents. Retrieved from [Link]

Sources

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Video: Local Anesthetics: Chemistry and Structure-Activity Relationship [jove.com]

- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. endotell.ch [endotell.ch]

- 7. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.wfh.org [www1.wfh.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Strategic Utilization of Ethyl 3-(aminomethyl)benzoate Hydrochloride

Topic: in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bifunctional Pharmacophore

Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS: 91843-34-4) is a high-value synthetic intermediate and pharmacophore scaffold used extensively in medicinal chemistry. Unlike simple aliphatic linkers, this molecule offers a semi-rigid aromatic core that constrains the conformational space of the final drug molecule, reducing the entropic penalty of binding.

Its utility is derived from its dual functionality:

-

P1 Arginine Surrogate: The aminomethyl group mimics the positively charged side chain of basic amino acids (Arg/Lys), making it a critical motif in serine protease inhibitors.

-

Peptidomimetic Spacer: It serves as a replacement for di- or tetra-peptide sequences (e.g., Gly-Gly mimics), introducing metabolic stability while maintaining the distance between N- and C-terminal vectors.

This guide details the strategic application of this compound in fragment-based drug discovery (FBDD), peptidomimetic design, and protease inhibitor synthesis.

Core Research Applications

Peptidomimetics & HLA-Restricted Epitopes

One of the most sophisticated uses of Ethyl 3-(aminomethyl)benzoate is in the engineering of T-cell receptor (TCR) ligands . Native peptides are often poor drug candidates due to rapid proteolysis. Researchers use 3-(aminomethyl)benzoic acid (AMBA) derivatives to replace flexible peptide backbones.[1]

-

Mechanism: The benzene ring locks the conformation, forcing the side chains of the flanking amino acids into specific vectors.

-

Case Study (Melan-A/MART-1): In the development of cancer vaccines, the central tetrapeptide sequence of the Melan-A antigen was replaced with an AMBA spacer. This modification improved biostability and altered the presentation of the antigen to HLA-A2, highlighting its utility in probing TCR degeneracy.

Serine Protease Inhibition (The "P1" Strategy)

The aminomethyl-phenyl moiety is a classic "privileged structure" for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Plasmin).

-

Causality: The S1 pocket contains an aspartic acid residue (Asp189 in trypsin) at the bottom. The primary amine of Ethyl 3-(aminomethyl)benzoate forms a critical salt bridge with this residue.

-

Synthetic Logic: Researchers typically start with the ethyl ester to couple the "P2/P3" elements to the amine. Once the scaffold is built, the ester is hydrolyzed to the acid, which can then be coupled to a "warhead" or a P1' residue.

Linker Chemistry in Biologics

In the development of acylated peptide hormones (e.g., GLP-1 analogs), 3-(aminomethyl)benzoate derivatives are used as rigid linkers between the peptide backbone and fatty acid albumin-binding domains. The aromatic ring provides a distinct spacing compared to flexible PEG or aliphatic linkers, often altering the pharmacokinetic profile.

Technical Visualization: Synthetic Divergence

The following diagram illustrates the "Hub" nature of this molecule. It can be selectively functionalized at either the amine (N-terminus) or the ester (C-terminus).

Figure 1: Synthetic divergence pathways. The molecule serves as a bidirectional starting point for N-capped inhibitors or C-extended scaffolds.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (N-Terminus)

Objective: Attach a carboxylic acid (R-COOH) to the free amine while preserving the ethyl ester. Rationale: The hydrochloride salt must be neutralized in situ to release the nucleophilic free amine.

Reagents:

-

Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen. Stir for 5 minutes to form the active ester.

-

Neutralization: In a separate vial, dissolve Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv) in DMF and add DIPEA (3.0 equiv). Note: Ensure the solution becomes clear, indicating salt dissociation.

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LCMS (Target Mass = Acid MW + 179.2 - 18).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Controlled Ester Hydrolysis (C-Terminus)

Objective: Convert the ethyl ester to the free carboxylic acid for subsequent coupling. Rationale: LiOH is preferred over NaOH to prevent potential attack on sensitive amide bonds formed in Protocol A.

Reagents:

-

Ester Intermediate (1.0 equiv)

-

LiOH.H2O (2.0 equiv)

-

Solvent: THF/Water (3:1 ratio)

Step-by-Step Workflow:

-

Dissolution: Dissolve the ester in THF. Cool to 0°C.[2]

-

Saponification: Add LiOH dissolved in water dropwise.

-

Reaction: Allow to warm to RT and stir for 3–6 hours. Critical Check: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline acid spot.

-

Acidification: Carefully acidify to pH 3–4 using 1M HCl.

-

Isolation: Extract with EtOAc or DCM. Note: If the product is amphoteric (contains basic amines), use isoelectric precipitation or lyophilize directly.

Quantitative Data: Physiochemical Profile

| Property | Value | Relevance to Research |

| Molecular Weight | 215.68 g/mol (HCl salt) | Ideal for FBDD (Fragment < 300 Da). |

| H-Bond Donors | 2 (Amine HCl) | Critical for S1 pocket anchoring (Asp189). |

| H-Bond Acceptors | 2 (Ester) | Modulatable via hydrolysis. |

| LogP (Free Base) | ~1.8 | Good membrane permeability for cell-based assays. |

| pKa (Amine) | ~9.0 | Predominantly protonated at physiological pH (7.4). |

Logic of Design: The "Spacer" Effect

The following diagram visualizes how replacing a native peptide sequence with the 3-(aminomethyl)benzoate scaffold reduces entropy.

Figure 2: Comparison of native peptide linkers vs. the rigid AMBA scaffold.

References

-

Fisher Scientific. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride Product Information. Retrieved from

-

National Institutes of Health (NIH). (2005). Crystal structures of HLA-A0201 complexed with Melan-A/MART-1 peptidomimetics*. PubMed Central. Retrieved from

-

Google Patents. (2020). WO2020225095A1 - Masp inhibitory compounds and uses thereof. Retrieved from

-

Google Patents. (2015). EP2322546A1 - Acylated GLP-1 compounds. Retrieved from

Sources

Sourcing and Validating Ethyl 3-(aminomethyl)benzoate Hydrochloride: A Technical Procurement Guide

Topic: Commercial suppliers of Ethyl 3-(aminomethyl)benzoate hydrochloride for research Content Type: In-depth Technical Procurement & Validation Guide

Executive Summary & Chemical Profile

Ethyl 3-(aminomethyl)benzoate hydrochloride is a critical bifunctional building block used extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD).[1] Its value lies in its orthogonal reactivity: a primary amine for immediate coupling (e.g., amide bond formation) and a protected carboxylate (ethyl ester) for subsequent elaboration.

However, sourcing this compound presents a specific technical challenge: the market is saturated with structural analogs (methyl esters, free bases) that are frequently mislabeled or conflated in aggregator databases. This guide provides a verified procurement strategy and a self-validating quality control (QC) protocol to ensure research integrity.

Chemical Identity Card

| Property | Specification |

| Chemical Name | Ethyl 3-(aminomethyl)benzoate hydrochloride |

| CAS Number | 91843-34-4 (HCl salt) / 115868-92-3 (Free base) |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Key Functional Groups | Primary Amine (HCl salt), Ethyl Ester |

| Solubility | High in DMSO, Methanol, Water; Low in DCM/Hexanes |

| Stability | Hygroscopic; requires storage under inert atmosphere (N₂/Ar) |

Critical Warning: Do not confuse with Methyl 3-(aminomethyl)benzoate hydrochloride (CAS 17841-68-8). The methyl ester hydrolyzes at a different rate than the ethyl ester, potentially altering kinetic parameters in downstream deprotection steps.

The Commercial Supply Landscape

Unlike commodity chemicals, this intermediate is primarily stocked by "Building Block Specialists" rather than general lab supply warehouses. The supply chain is tiered based on stock availability and purity guarantees.

Verified Supplier Matrix

Data reflects current catalog availability for research-grade material (≥95% purity).

| Tier | Supplier Type | Primary Vendors | Characteristics | Recommended For |

| 1 | Global Aggregators | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | Often re-package from Tier 2; higher cost but simplified billing. | Routine, small-scale orders (<5g). |

| 2 | Building Block Specialists | BLD Pharm , Accela ChemBio , Alchem Pharmtech | Primary manufacturers; verified batch data; lower cost per gram. | Scale-up (10g - 100g) or library synthesis. |

| 3 | Custom Synthesis | Enamine, WuXi AppTec | Made-to-order; lead times of 4-8 weeks. | Bulk (>1kg) or GMP requirements. |

Sourcing Decision Logic

The following decision tree assists in selecting the correct sourcing channel based on project phase and timeline.

Figure 1: Strategic sourcing decision tree for Ethyl 3-(aminomethyl)benzoate HCl.

Quality Assurance: The Self-Validating Protocol

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in drug development. Upon receipt of CAS 91843-34-4, execute this Incoming Inspection Workflow to confirm identity and salt form.

Step-by-Step Validation Protocol

1. Visual Inspection:

-

Expectation: White to off-white crystalline solid.

-

Red Flag: Yellow or sticky solid indicates hydrolysis (free acid formation) or oxidation of the amine.

2. Solubility Test (The "Salt Check"):

-

Dissolve 5 mg in 1 mL of Dichloromethane (DCM).

-

Observation: The HCl salt should be insoluble or sparingly soluble in DCM. The free base (if mislabeled) will dissolve readily.

-

Action: If soluble in DCM, you have the Free Base (CAS 115868-92-3), not the HCl salt.

3. 1H-NMR Verification (DMSO-d6):

-

Ethyl Group: Look for a triplet at ~1.3 ppm (3H) and a quartet at ~4.3 ppm (2H). Absence indicates hydrolysis to benzoic acid.

-

Benzylic Protons: A singlet (or broad peak) at ~4.1 ppm (2H).

-

Ammonium Protons: A broad exchangeable singlet at ~8.5+ ppm (3H), confirming the HCl salt form.

QC Workflow Diagram

Figure 2: Incoming Quality Control (QC) workflow to verify chemical identity and salt form.

Technical Handling & Application Context[3][4][5]

Handling and Storage

The hydrochloride salt is hygroscopic. Moisture absorption leads to clumping and, over time, hydrolysis of the ester bond to form the free acid (3-(aminomethyl)benzoic acid), which renders the compound inactive for orthogonal protection strategies.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

Primary Research Application: Amide Coupling

This compound is most frequently used to introduce a "benzoate linker" into a molecule. The primary amine reacts with activated carboxylic acids (using reagents like HATU or EDC/NHS) to form an amide.

-

Mechanism: The HCl must be neutralized in situ using a tertiary base (e.g., DIPEA or TEA) to liberate the nucleophilic amine.

-

Stoichiometry: Use 2.5–3.0 equivalents of base to ensure full neutralization of the HCl salt and the generated acid from the coupling reagent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, Ethyl 3-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

-

Accela ChemBio. Catalog Entry: SY161686 - Ethyl 3-(Aminomethyl)benzoate Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. General procedures for reduction of nitrobenzoates to aminobenzoates (Analogous Chemistry). Org.[2][3][4][5] Synth. 2005, 81, 188.[2][4] Retrieved from [Link][4]

Sources

Methodological & Application

Protocol for using Ethyl 3-(aminomethyl)benzoate hydrochloride in peptide synthesis

Application Note: Integration of Ethyl 3-(aminomethyl)benzoate Hydrochloride in Peptide Synthesis

Executive Summary

Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS: 91843-34-4) serves as a critical bifunctional building block in peptidomimetic drug design. Structurally, it provides a meta-substituted aromatic spacer that introduces conformational rigidity—a key factor in improving the metabolic stability and receptor selectivity of peptide therapeutics.

This guide details the protocols for utilizing this molecule as either a C-terminal modifier or an internal linker . The procedures address the specific challenges posed by its hydrochloride salt form and the benzylic nature of its amine group, ensuring high-efficiency coupling and subsequent ester hydrolysis.

Chemical Profile & Pre-Synthesis Considerations

Before initiating synthesis, the physicochemical properties of the building block must be understood to prevent common failure modes such as salt-induced aggregation or incomplete coupling.

| Property | Specification | Experimental Implication |

| Molecular Formula | Requires organic base neutralization (Free-basing) prior to coupling. | |

| Molecular Weight | 215.68 g/mol | Stoichiometry calculations must account for the HCl counterion. |

| Functional Group 1 | Benzylic Amine ( | Highly nucleophilic once deprotonated; less sterically hindered than anilines. |

| Functional Group 2 | Ethyl Ester ( | Orthogonal protecting group; stable to acid (TFA), removable via base hydrolysis (saponification). |

| Solubility | DMSO, DMF, Water | Compatible with standard peptide synthesis solvents (DMF/NMP). |

Critical Directive: The "In-Situ" Neutralization

Because this reagent is supplied as a hydrochloride salt, the amine is protonated (

Protocol A: Amide Coupling (Attachment to Peptide)

This protocol describes the attachment of Ethyl 3-(aminomethyl)benzoate to a free carboxylic acid on a peptide fragment or N-protected amino acid.

Mechanism: The reaction proceeds via the activation of the peptide's carboxylic acid using a uronium/phosphonium reagent (e.g., HATU, PyBOP), followed by the nucleophilic attack of the in-situ generated free amine of the benzoate linker.

Reagents Required:

-

Peptide Substrate: 1.0 equiv (Carboxylic acid component).

-

Linker: Ethyl 3-(aminomethyl)benzoate HCl (1.2 equiv).

-

Coupling Agent: HATU (1.1 equiv) or EDC/HOBt (1.2 equiv).

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv).

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

-

Activation: Dissolve the Peptide Substrate (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Note: If using EDC/HOBt, add HOBt first and stir for 5 minutes before adding EDC.

-

-

Base Addition (Activation): Add DIPEA (1.0 equiv) to the peptide/HATU mixture. Stir for 30–60 seconds to initiate the formation of the activated ester (O-At ester).

-

Visual Cue: A slight color change (often yellowing) indicates activation.

-

-

Linker Preparation (Neutralization): In a separate vial, dissolve Ethyl 3-(aminomethyl)benzoate HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this vial.

-

Causality: This step neutralizes the HCl, generating the reactive free amine (

).

-

-

Coupling: Transfer the Linker/Base solution into the Activated Peptide solution. Stir the reaction under nitrogen at room temperature for 2–4 hours.

-

Monitoring: Monitor via LC-MS or TLC. The target mass will be

(loss of water). -

Workup:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with 1M KHSO₄ (removes basic impurities), Sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Workflow Visualization (Coupling)

Figure 1: Convergent coupling strategy ensuring the HCl salt is neutralized to generate the reactive nucleophile.

Protocol B: Ester Hydrolysis (Saponification)

If the molecule is used as a linker (requiring further chain elongation), the ethyl ester must be hydrolyzed to a free carboxylic acid.

Scientific Constraint: Harsh acidic hydrolysis (HCl/heat) is generally avoided in peptide chemistry to prevent degradation of sensitive side chains. Lithium Hydroxide (LiOH) is the standard reagent as it is mild and less prone to causing racemization than NaOH.

Reagents Required:

-

Substrate: Peptide-Linker-OEt.

-

Reagent: LiOH·H₂O (2.0 – 3.0 equiv).

-

Solvent System: THF : Water (3:1) or MeOH : Water (3:1).

Step-by-Step Methodology:

-

Dissolution: Dissolve the protected peptide (Peptide-Linker-OEt) in THF (or MeOH).

-

Tip: If solubility is poor, add minimal DMF, but ensure water is present for the hydrolysis mechanism.

-

-

Saponification: Dissolve LiOH (3.0 equiv) in the water portion of the solvent mixture. Add this aqueous solution dropwise to the peptide solution.

-

Reaction Condition: Stir at 0°C initially, then warm to Room Temperature.

-

Duration: 1–3 hours.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift of

(Loss of Ethyl-

Target Mass:

.

-

-

Acidification (Critical Workup): The product currently exists as a Lithium carboxylate salt (

). To isolate the free acid for the next coupling:

Workflow Visualization (Deprotection)

Figure 2: Controlled saponification pathway converting the ethyl ester to the reactive carboxylic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.0–4.0 equivalents. Ensure the linker is fully dissolved before adding to the activated peptide. |

| Racemization | Over-activation or prolonged base exposure. | Use LiOH at 0°C for hydrolysis. During coupling, use HOBt or HOAt additives to suppress racemization of the preceding amino acid. |

| Poor Solubility | Hydrophobic aromatic ring stacking. | Use "Magic Mixture" solvents (DCM:DMF:TFE) or add chaotropic salts (LiCl) during the reaction. |

| Side Reactions | Ester transesterification. | Avoid using MeOH as a solvent during the coupling step; use strictly aprotic solvents like DMF or NMP. |

References

-

ChemicalBook. (2023). Methyl 3-(aminomethyl)benzoate hydrochloride Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2023). Methyl 3-(aminomethyl)benzoate hydrochloride Product Specification. Retrieved from

-

El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

HPLC purification method for Ethyl 3-(aminomethyl)benzoate hydrochloride

An Application Note and Protocol for the Preparative Purification of Ethyl 3-(aminomethyl)benzoate Hydrochloride by Reversed-Phase HPLC

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust, validated protocol for the purification of Ethyl 3-(aminomethyl)benzoate hydrochloride using preparative High-Performance Liquid Chromatography (HPLC). Ethyl 3-(aminomethyl)benzoate and its salts are valuable building blocks in medicinal chemistry and drug development. Due to the presence of a primary amine, this compound is polar and exists as a salt, presenting unique challenges for chromatographic purification, such as poor peak shape and inconsistent retention on standard silica-based columns. This application note details a reversed-phase HPLC (RP-HPLC) method specifically designed to overcome these challenges, ensuring high purity and recovery. We will delve into the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters.

Introduction and Scientific Rationale

Ethyl 3-(aminomethyl)benzoate hydrochloride is a hydrophilic organic salt. The primary aliphatic amine group (pKa ≈ 9-10) is protonated at neutral pH, making the molecule highly polar and water-soluble. The core challenge in purifying such compounds via RP-HPLC lies in controlling the interactions between the analyte and the stationary phase.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: We employ reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar and the mobile phase is polar. This is the most versatile and widely used mode in HPLC.[1][2]

-

Controlling Silanol Interactions: Standard silica-based C18 columns possess residual silanol groups (Si-OH) which are weakly acidic. At neutral pH, these silanols can deprotonate (Si-O⁻) and ionically interact with the protonated amine (R-NH₃⁺) of the analyte. This secondary interaction is a primary cause of significant peak tailing and poor chromatographic performance.[3]

-

Mobile Phase Acidification: To mitigate this issue, the mobile phase is acidified with a low concentration (0.1%) of trifluoroacetic acid (TFA). This serves two critical functions:

-

It maintains a low pH (typically 2-3), which suppresses the ionization of the silanol groups, effectively "masking" them and minimizing secondary ionic interactions.[4]

-

It ensures the primary amine of the analyte is consistently protonated, existing as a single cationic species, which leads to sharp, symmetrical peaks.

-

This strategic approach transforms a potentially problematic separation into a highly efficient and reproducible purification method.

Materials and Reagents

All reagents and solvents should be of HPLC grade or higher to ensure a clean baseline and prevent contamination.

| Item | Specification | Recommended Supplier |

| Analyte | Ethyl 3-(aminomethyl)benzoate hydrochloride | Sourced from commercial vendors (e.g., Alchem Pharmtech, CAS 91843-34-4)[5] |

| Solvent A | Deionized Water (18.2 MΩ·cm) | Millipore Milli-Q or equivalent |

| Solvent B | Acetonitrile (ACN) | Fisher Scientific, Sigma-Aldrich |

| Mobile Phase Modifier | Trifluoroacetic Acid (TFA), >99.5% | Sigma-Aldrich, Thermo Fisher Scientific |

| Preparative HPLC Column | C18, 10 µm particle size, ≥20 mm ID | Phenomenex, Waters, Agilent |

| Analytical HPLC Column | C18, 5 µm particle size, 4.6 mm ID | Phenomenex, Waters, Agilent |

| Filtration | 0.22 µm or 0.45 µm membrane filters | Millipore, Pall Corporation |

| Equipment | Preparative HPLC system with UV detector, Analytical HPLC system, Vortex mixer, Sonicator, pH meter | Agilent, Waters, Shimadzu |

Experimental Protocols

This section provides a step-by-step methodology for the purification workflow.

Workflow Overview

The overall process involves method development on an analytical scale, followed by scaling up to a preparative system for bulk purification, and finally, analysis of the collected fractions.

Caption: HPLC Purification Workflow from preparation to final product isolation.

Step-by-Step Method

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly. Filter through a 0.22 µm filter and degas for 15 minutes using sonication or helium sparging.[4]

-

Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. Filter and degas as above.

Step 2: Sample Preparation

-

Dissolve the crude Ethyl 3-(aminomethyl)benzoate hydrochloride in Mobile Phase A to a final concentration of approximately 10-50 mg/mL. The exact concentration will depend on the column loading capacity.

-

Ensure the sample is fully dissolved. If necessary, a small amount of acetonitrile (up to 10%) can be added to aid solubility.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 3: Analytical Method Development Before proceeding to large-scale purification, it is essential to develop and optimize the method on a smaller analytical scale.

| Parameter | Condition |

| HPLC System | Analytical HPLC with UV Detector |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm (or optimal λ) |

| Injection Vol. | 5 µL |

| Gradient | See Table below |

Analytical Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 5 |

| 30.0 | 5 |

Step 4: Preparative Scale-Up and Purification Once the retention time of the target compound is determined, scale the method up for preparative chromatography. The gradient can be adjusted to be shallower around the elution time of the target peak to improve resolution from nearby impurities.

| Parameter | Condition |

| HPLC System | Preparative HPLC with UV Detector |

| Column | C18, 10 µm, 21.2 x 250 mm (example) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20 mL/min (adjust based on column ID) |

| Column Temp. | Ambient |

| Detection | UV at 254 nm |

| Injection Vol. | 1-5 mL (dependent on concentration and loading) |

| Gradient | See Table below |

Preparative Gradient Program (Example - adjust based on analytical run):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 30.0 | 50 |

| 35.0 | 95 |

| 40.0 | 95 |

| 40.1 | 10 |

| 45.0 | 10 |

Step 5: Fraction Collection and Analysis

-

Set the fraction collector to trigger based on the UV signal threshold corresponding to the target peak.

-

Collect the fractions containing the purified compound.

-

Analyze a small aliquot from each collected fraction using the analytical HPLC method (Step 3) to confirm purity.

-

Pool the fractions that meet the required purity specification (e.g., >98%).

-

Remove the organic solvent (acetonitrile) and water via rotary evaporation or lyophilization to isolate the final product as the TFA salt. If the hydrochloride salt is required, further salt exchange steps may be necessary.

Expected Results and Troubleshooting

Under the proposed analytical conditions, Ethyl 3-(aminomethyl)benzoate hydrochloride is expected to elute as a sharp, symmetrical peak. The retention time will depend on the exact column chemistry and dimensions but should be reproducible. The use of an acidic modifier like TFA is crucial for achieving good peak shape for this primary amine.[3][4]

| Problem | Potential Cause | Solution |

| Peak Tailing | Insufficient mobile phase acidification; aging column with exposed silanols. | Ensure TFA concentration is 0.1% in both mobile phases; replace the column. |

| Poor Resolution | Gradient is too steep; column is overloaded. | Optimize the gradient to be shallower around the target peak; reduce injection volume or concentration. |

| Retention Time Drift | Inconsistent mobile phase preparation; column temperature fluctuation; column degradation. | Prepare fresh mobile phase daily; use a column oven for temperature control; flush and store the column properly. |

| No Peak Detected | Incorrect detection wavelength; sample degradation. | Run a UV-Vis scan of the analyte to determine λmax. The aminobenzoate structure should absorb around 254-310 nm.[6][7] Prepare fresh sample. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of Ethyl 3-(aminomethyl)benzoate hydrochloride. By employing a reversed-phase C18 column and an acidified mobile phase with trifluoroacetic acid, the common chromatographic challenges associated with primary amines are effectively overcome. This method is robust, scalable, and yields a high-purity product suitable for demanding applications in research and drug development.

References

-

SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

-

Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

- Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.

-

ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

-

Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

-

ResearchGate. Analysis of Emamectin Benzoate Residues in Cauliflower using HPLC. Retrieved from [Link]

-

PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. Retrieved from [Link]

-

NIST WebBook. Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

-

ResearchGate. Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B.... Retrieved from [Link]

-

Journal of Pharmaceutical Research International. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 2. teledyneisco.com [teledyneisco.com]

- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Probing Serine Protease Specificity with Ethyl 3-(aminomethyl)benzoate Hydrochloride

[1][2]

Executive Summary

This application note details the utility of Ethyl 3-(aminomethyl)benzoate hydrochloride as a structural probe and competitive inhibitor in the study of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).[1][2] Unlike high-affinity transition state analogs, this compound serves as a low-molecular-weight fragment that specifically targets the S1 specificity pocket .[2] Its primary application lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a "chemical anchor" for mapping the active site requirements of novel proteases, and as a reference standard for calibrating competitive inhibition assays.[1][2]

Scientific Background & Mechanism of Action[2][3]

The Pharmacophore: Lysine Mimicry

Serine proteases of the trypsin family are defined by their specificity for basic amino acid residues (Arginine and Lysine) at the P1 position of the substrate.[1][2] This specificity is governed by the S1 pocket , a deep cleft containing a conserved Aspartate residue (Asp189 in Trypsin) at the bottom.[1][2]

Ethyl 3-(aminomethyl)benzoate hydrochloride functions as a P1 residue mimic :

-

Aminomethyl Group (

): At physiological pH, this primary amine is protonated.[1][2] It extends into the S1 pocket and forms a critical salt bridge with the carboxylate of Asp189, mimicking the -

Aromatic Scaffold: The benzene ring creates Van der Waals interactions with the hydrophobic walls of the S1 pocket (typically formed by residues 190–192 and 214–216).[1][2]

-

Ethyl Ester Moiety: Unlike the free acid, the ethyl ester is uncharged and hydrophobic.[1][2] It can probe the "rim" of the active site or the S1' subsite, providing data on the hydrophobicity tolerance of the target enzyme.[1][2]

Mechanism of Inhibition

The compound acts as a reversible competitive inhibitor .[1][2] It competes with the natural substrate for the active site but cannot be hydrolyzed effectively due to the lack of a scissile amide bond in the correct orientation relative to the catalytic triad (Ser195, His57, Asp102).[1][2]

Visualization of the Binding Mode

The following diagram illustrates the competitive inhibition mechanism and the structural alignment within the active site.

Caption: Competitive binding pathway of Ethyl 3-(aminomethyl)benzoate preventing substrate hydrolysis.[1][2]

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol describes how to determine the

Materials Required[1][2]

-

Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).[1][2]

-

Inhibitor: Ethyl 3-(aminomethyl)benzoate hydrochloride (Stock: 100 mM in water).[1][2]

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0. -

Detection: Spectrophotometer or Microplate Reader capable of reading at 405 nm.[1][2]

Step-by-Step Workflow

Step 1: Preparation of Working Solutions

-

Dilute Trypsin to a working concentration of 500 nM in the Buffer.[1][2] Keep on ice.

-

Prepare a serial dilution of the Inhibitor (Ethyl 3-(aminomethyl)benzoate HCl) in the Buffer.[1][2]

-

Prepare substrate (BAPNA) solutions at three distinct concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Note: Varying substrate concentration is essential for diagnosing the competitive nature of inhibition.[2]

Step 2: Assay Setup (96-well plate format)

-

Blank: Add 150 µL Buffer.

-

Control (No Inhibitor): Add 140 µL Buffer + 10 µL Trypsin.

-

Experimental Wells:

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the Enzyme-Inhibitor equilibrium to establish.

Step 3: Reaction Initiation & Measurement

-

Add 50 µL of Substrate (BAPNA) to all wells (except Blank if using a substrate blank).[1][2]

-

Immediately place in the plate reader.

-

Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculate the initial velocity (

,

Data Analysis (Lineweaver-Burk Plot)

To validate the competitive inhibition mode and calculate

-

Plot

(y-axis) versus -

Diagnostic: The lines should intersect at the y-axis (same

) but have different x-intercepts (changed -

Calculation: The apparent

(

Application in Fragment-Based Drug Discovery (FBDD)[1][2]

Ethyl 3-(aminomethyl)benzoate hydrochloride is an ideal "starting fragment" for developing high-potency anticoagulants or protease inhibitors.[1][2]

Fragment Screening Workflow

When screening a library of fragments against a new protease target (e.g., a viral protease or a coagulation factor), this compound serves as a positive control for S1 binding .[1][2]

Caption: Workflow for utilizing the compound in Fragment-Based Drug Discovery.

Structural Optimization Strategy

Once binding is confirmed, the ethyl ester group provides a synthetic handle.[1][2]

-

Hydrolysis: Converting the ester to an acid allows for amide coupling to extend the molecule into the S2 or S3 pockets.[2]

-

Transesterification/Amidation: The ethyl group can be replaced with bulky hydrophobic groups to target the S1' subsite, potentially increasing specificity for Thrombin over Trypsin.[1][2]

Expected Results & Troubleshooting

Typical Inhibition Values

| Enzyme Target | Substrate | Expected | Notes |

| Bovine Trypsin | BAPNA | 10 - 100 µM | Moderate inhibition; classic S1 binder.[1][2] |

| Thrombin | S-2238 | 50 - 500 µM | Weaker binding than Trypsin due to S1 pocket geometry differences.[1][2] |

| Chymotrypsin | BTEE | > 10 mM | No significant inhibition (Specificity Check).[1][2] |

Troubleshooting Guide

-

Problem: No inhibition observed.

-

Problem: Non-linear kinetics (curve drops off).

-

Problem: Compound insolubility.

References

-

Bode, W., et al. (1989).[1][2][3] "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[2] The EMBO Journal, 8(11), 3467–3475.[1][2]

-

Leung, D., et al. (2000).[1][2] "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry, 43(3), 305-341.[1][2]

-

Sanderson, P. E. (1999).[1][2] "Small molecule serine protease inhibitors."[1][2] Medicinal Research Reviews, 19(2), 179-197.[1][2]

-

Sigma-Aldrich. "Ethyl 3-aminobenzoate methanesulfonate Product Information." (Structural analog reference). [1][2]

-

PubChem. "Methyl 3-(aminomethyl)benzoate Hydrochloride."[1][2] (Compound Class Data). [1][2]

Disclaimer: This document is for research and development purposes only. Ethyl 3-(aminomethyl)benzoate hydrochloride is not approved for diagnostic or therapeutic use in humans.[1][2]

Sources

- 1. Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AEBSF - Wikipedia [en.wikipedia.org]

- 3. Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ethyl 3-(aminomethyl)benzoate Hydrochloride in Combinatorial Chemistry

Executive Summary

Ethyl 3-(aminomethyl)benzoate hydrochloride (CAS 91843-34-4) serves as a robust bifunctional building block in drug discovery, particularly for Fragment-Based Drug Design (FBDD) and Combinatorial Library Construction . Its meta-substituted aromatic core provides a rigid conformational spacer that mimics the geometry of bioactive pharmacophores found in kinase inhibitors and peptidomimetics.

This guide details the strategic application of this reagent, leveraging its orthogonal reactivity—a primary amine (protected as a stable HCl salt) and an ethyl ester. We present a validated "Head-to-Tail" diversification protocol, enabling the rapid generation of benzamide libraries with high structural diversity.

Chemical Profile & Mechanistic Utility[1][2]

Reagent Specifications

| Property | Specification |

| Chemical Name | Ethyl 3-(aminomethyl)benzoate hydrochloride |

| CAS Number | 91843-34-4 |

| Molecular Weight | 215.68 g/mol |

| Structure | Bifunctional: Primary Amine (HCl salt) + Ethyl Ester |

| Core Geometry | meta-substituted benzene (1,3-relationship) |

| Solubility | Soluble in DMSO, DMF, Methanol, Water |

The "Privileged Structure" Rationale

In combinatorial chemistry, the meta-aminomethyl benzoate motif acts as a "privileged scaffold." Unlike flexible aliphatic linkers, the benzene ring imposes a planar constraint, orienting the N-terminal and C-terminal vectors at a ~120° angle. This geometry is critical for:

-

Peptidomimetics: Mimicking the side chain distance of Lysine or Arginine residues.

-

Kinase Inhibition: Positioning hydrogen bond donors/acceptors into the ATP-binding pocket (e.g., PI3K/HDAC dual inhibitors).

Combinatorial Strategy: The "Head-to-Tail" Workflow

The utility of Ethyl 3-(aminomethyl)benzoate hydrochloride lies in its orthogonal reactivity. The HCl salt protects the amine from oxidation and premature reaction, while the ethyl ester serves as a "masked" carboxylic acid.

Reaction Logic

-

Activation (Step 1): Neutralization of the HCl salt releases the nucleophilic primary amine.

-

Diversity Point 1 (R1): Acylation of the amine with a library of carboxylic acids (R1-COOH).

-

Activation (Step 2): Hydrolysis of the ethyl ester (Saponification).

-

Diversity Point 2 (R2): Coupling the revealed benzoic acid with a library of amines (R2-NH2).

Workflow Visualization

Figure 1: Divergent synthesis workflow for generating 1,3-substituted benzamide libraries using Ethyl 3-(aminomethyl)benzoate hydrochloride as the central core.

Validated Experimental Protocols

Protocol A: Solution-Phase Parallel Synthesis (Amine Functionalization)

Objective: To introduce Diversity Point 1 (R1) via amide coupling.

Reagents:

-

Ethyl 3-(aminomethyl)benzoate HCl (1.0 equiv)

-

Carboxylic Acid Library (R1-COOH) (1.2 equiv)

-

HATU (1.2 equiv) or EDCI/HOBt

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Preparation: Dissolve Ethyl 3-(aminomethyl)benzoate HCl (1 mmol, 215 mg) in 5 mL anhydrous DMF.

-

Neutralization: Add DIPEA (3 mmol, 522 µL). Note: The solution should clarify as the free amine is liberated.

-

Activation: In a separate vial, pre-activate the R1-carboxylic acid (1.2 mmol) with HATU (1.2 mmol) in 2 mL DMF for 10 minutes.

-

Coupling: Add the activated acid solution to the amine solution.

-

Incubation: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass = R1_MW + 179.2 - 18).

-

Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate.

-

Self-Validation Check: The disappearance of the starting amine peak (m/z ~180) and appearance of the amide product confirms success.

-

Protocol B: Ester Hydrolysis (Saponification)

Objective: To expose the carboxylic acid for Diversity Point 2.

Reagents:

-

Intermediate Library A (from Protocol A)

-

Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

-

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolve the ethyl ester intermediate (1 mmol) in 6 mL THF.

-

Add a solution of LiOH (3 mmol) in 2 mL water.

-

Stir vigorously at RT for 3–6 hours. Note: Ethyl esters on benzoate systems are generally stable but hydrolyze cleanly under these conditions.

-

Validation: Monitor by TLC (shift to lower Rf) or LC-MS (Mass shift: -28 Da corresponding to Loss of Ethyl + Gain of H).

-

Work-up: Acidify to pH 2–3 with 1N HCl. Extract with EtOAc. The product (benzoic acid derivative) is usually pure enough for the next step.

Protocol C: Solid-Phase Resin Loading (Optional)

For researchers preferring Solid-Phase Peptide Synthesis (SPPS).

To use this reagent in SPPS, the ethyl ester must be hydrolyzed first (using Protocol B) to generate 3-(aminomethyl)benzoic acid hydrochloride .

-

Resin: Wang Resin or 2-Chlorotrityl Chloride Resin.

-

Loading: Couple the N-Fmoc protected derivative (Fmoc-3-aminomethylbenzoic acid) to the resin using standard DIC/HOBt coupling.

-

Advantage: This allows the construction of "Reverse" peptide chains or internal aromatic spacers in a growing peptide sequence.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete neutralization of HCl salt. | Ensure DIPEA is ≥ 3.0 equivalents. The HCl consumes 1 equiv; the reaction generates acid, requiring excess base. |

| Incomplete Hydrolysis | Steric hindrance from R1 group. | Switch from LiOH to NaOH (stronger base) or heat to 50°C. Use MeOH/Water instead of THF/Water. |

| Side Reactions | Dimerization. | Add the activated acid slowly to the amine solution to prevent amine-amine side reactions (rare but possible if activation is slow). |

| Solubility | Hydrophobic R1 groups. | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. It offers better solubility for aromatic-rich intermediates. |

Pathway Logic: Privileged Scaffolds in Drug Discovery

The 3-(aminomethyl)benzoate core is frequently utilized to generate Dual-Target Inhibitors . A common strategy involves linking a kinase-targeting hinge binder (at the amine) with a zinc-binding group (at the ester/acid) to target HDAC enzymes.

Figure 2: Logic flow for converting the scaffold into a dual-action therapeutic agent.

References

-

Chemical Properties & Specifications

-